N2,N4-Dimethyl-3-nitropyridine-2,4-diamine
Overview
Description
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is a chemical compound with the molecular formula C7H10N4O2. It is characterized by a pyridine ring substituted with nitro and methyl groups at specific positions
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amines or amides.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biology: The compound has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and antimicrobial activity.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of certain diseases due to its ability to interact with biological targets.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Antimicrobial Activity: It disrupts microbial cell walls and metabolic pathways.
Comparison with Similar Compounds
3-Nitropyridine-2,4-diamine: Lacks the methyl groups present in N2,N4-Dimethyl-3-nitropyridine-2,4-diamine.
2,4-Diaminopyridine: A simpler analog without the nitro group.
N-Methyl-3-nitropyridine-2,4-diamine: Contains only one methyl group.
Uniqueness: this compound is unique due to its dual methyl substitution, which enhances its stability and reactivity compared to its analogs.
Properties
IUPAC Name |
2-N,4-N-dimethyl-3-nitropyridine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-8-5-3-4-10-7(9-2)6(5)11(12)13/h3-4H,1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKULECVAKNAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1)NC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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